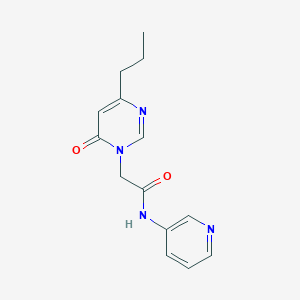

2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide

Description

2-(6-Oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide is a pyrimidinone-derived acetamide featuring a propyl substituent at the 4-position of the pyrimidinone ring and a pyridin-3-yl group linked via an acetamide bridge. The pyrimidinone core contributes to hydrogen-bonding interactions with enzyme active sites, while the propyl group may enhance lipophilicity, influencing membrane permeability and metabolic stability.

Properties

IUPAC Name |

2-(6-oxo-4-propylpyrimidin-1-yl)-N-pyridin-3-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2/c1-2-4-11-7-14(20)18(10-16-11)9-13(19)17-12-5-3-6-15-8-12/h3,5-8,10H,2,4,9H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXARZTUVEPDHPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N(C=N1)CC(=O)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide, a compound with the molecular formula C14H16N4O2, is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a complex structure that includes pyrimidine and pyridine moieties. Its molecular weight is approximately 272.30 g/mol. The presence of these heterocyclic rings suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C14H16N4O2 |

| Molecular Weight | 272.30 g/mol |

| Melting Point | Not determined |

| Solubility | Moderate in organic solvents |

Synthesis

The synthesis of 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide typically involves multi-step reactions starting from simpler precursors. Common methods include:

- Formation of Pyrimidine Ring : Utilizing appropriate reagents to construct the pyrimidine framework.

- Pyridine Attachment : Introducing the pyridine moiety through nucleophilic substitution reactions.

- Acetamide Formation : Finalizing the structure by acylating the amine group with acetic anhydride or similar agents.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities, particularly in inhibiting enzymes involved in disease processes. The biological activity of 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide has been studied in various contexts:

The compound may interact with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. Preliminary studies suggest that it could exhibit:

- Inhibitory effects on kinases : This may relate to its potential anti-cancer properties.

- Anti-inflammatory activity : Similar compounds have shown promise in reducing inflammation markers.

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that derivatives of pyrimidine compounds exhibited significant cytotoxic effects against various cancer cell lines, suggesting that 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-3-yl)acetamide may have similar properties.

- Enzyme Inhibition : Research highlighted the inhibition of specific kinases by structurally related compounds, indicating a potential mechanism for therapeutic action against proliferative diseases .

- Inflammatory Response Modulation : Investigations into related acetamides revealed their ability to modulate inflammatory responses, which could be relevant for treating chronic inflammatory diseases .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations

Core Heterocycle Influence: The pyrimidinone core in the target compound offers a balance between hydrogen-bonding capacity (via the 6-oxo group) and steric flexibility compared to rigid quinazoline (compound 9) or planar pyridazinone (compound 3) systems. This may allow broader target engagement . Quinazoline derivatives (e.g., compound 9) exhibit stronger AChE inhibition (IC₅₀ ~5 µM), likely due to additional π-π stacking from the fused benzene ring.

Pyridin-3-yl acetamide may enhance solubility compared to quinoline or indole-linked analogs (e.g., compound 10), though this requires experimental validation.

Pharmacokinetic Trade-offs: Fluorinated analogs (e.g., compound 9) demonstrate improved metabolic stability due to fluorine’s electron-withdrawing effects, whereas hydroxyl groups (compound 10) favor aqueous solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.